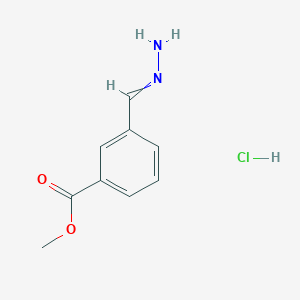

Benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride

CAS No.:

Cat. No.: VC13627494

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O2 |

|---|---|

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | methyl 3-methanehydrazonoylbenzoate;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-6H,10H2,1H3;1H |

| Standard InChI Key | ZJBTWBORRHTWFH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)C=NN.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C=NN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzoic acid backbone substituted with an aminoiminomethyl (-NH-C(=NH)-NH) group at the meta position (carbon 3) and a methyl ester (-COOCH) at the carboxylic acid position. The hydrochloride salt enhances its stability and solubility in polar solvents. The SMILES notation and InChIKey provide precise representations of its connectivity and stereoelectronic features .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 3-methanehydrazonoylbenzoate; hydrochloride | |

| Molecular Formula | ||

| Molecular Weight | 214.65 g/mol | |

| CAS Registry Number | 89022-09-3 | |

| SMILES | COC(=O)C1=CC=CC(=C1)C=NN.Cl | |

| InChIKey | ZJBTWBORRHTWFH-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathways

The synthesis of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, monohydrochloride typically involves multi-step reactions:

-

Esterification: Reacting 3-(aminoiminomethyl)benzoic acid with methanol in the presence of a catalytic acid (e.g., HCl) forms the methyl ester.

-

Salt Formation: Treatment with hydrochloric acid yields the monohydrochloride salt, improving crystallinity and solubility .

Alternative routes employ coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate the carboxylic acid for esterification, followed by hydrochloride salt precipitation.

Purification and Analytical Methods

Purification is achieved via recrystallization from ethanol-water mixtures, yielding high-purity crystals. Analytical characterization employs:

-

High-Performance Liquid Chromatography (HPLC): To assess purity (>98% as per vendor specifications) .

-

Mass Spectrometry: Molecular ion peaks at confirm the molecular weight.

-

Elemental Analysis: Validates the empirical formula (C: 50.36%, H: 5.17%, N: 13.07%, Cl: 16.52%) .

Research Findings and Applications

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing analgesics and anti-inflammatory agents. Its aminoiminomethyl group acts as a hydrogen bond donor, enhancing target binding affinity. For example, derivatives of this compound have shown inhibitory activity against cyclooxygenase-2 (COX-2), a therapeutic target for inflammation .

Biochemical Research

In enzyme inhibition studies, the hydrochloride salt improves aqueous solubility, facilitating in vitro assays. Researchers have utilized it to probe serine protease active sites, where the guanidine-like moiety mimics arginine side chains .

Polymer Chemistry

Incorporating this compound into polymer matrices (e.g., polyesters) modifies hydrophilicity and biodegradability. Such polymers are explored for controlled drug release systems, where the ester group enables hydrolytic cleavage under physiological conditions .

Analytical Chemistry

As a chromatographic standard, the compound aids in quantifying structurally related analytes via reverse-phase HPLC. Its UV absorbance at allows sensitive detection .

Table 2: Applications and Mechanisms

Future Directions and Challenges

Enhancing Synthetic Efficiency

Optimizing coupling agents and solvent systems could reduce reaction times and improve yields. Green chemistry approaches (e.g., solvent-free esterification) merit investigation.

Advanced Material Design

Functionalizing nanoparticles with this compound may enable targeted drug delivery. Its amine group allows conjugation with imaging agents for theranostic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume